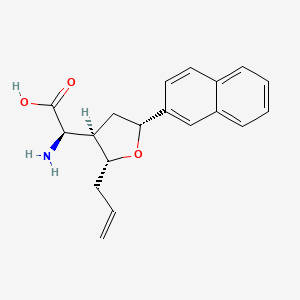
Naphthalen-2-ylcyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-2-ylcyanamide is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system with a cyanamide group attached at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: Naphthalen-2-ylcyanamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Naphthalen-2-ylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-2-ylcarbamide.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The cyanamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Naphthalen-2-ylcarbamide
Reduction: Naphthalen-2-ylamine
Substitution: Various substituted naphthalenes depending on the reagents used
科学的研究の応用
Naphthalen-2-ylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of naphthalen-2-ylcyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological effects.
類似化合物との比較
Naphthalen-2-ylcyanamide can be compared with other naphthalene derivatives, such as:
Naphthalen-1-ylcyanamide: Similar structure but with the cyanamide group at the 1-position.
2-Naphthol: A hydroxyl group at the 2-position instead of a cyanamide group.
Naphthalen-2-ylamine: An amine group at the 2-position instead of a cyanamide group.
Uniqueness: this compound is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives.
特性
CAS番号 |
116120-22-0 |
|---|---|
分子式 |
C11H8N2 |
分子量 |
168.19 g/mol |
IUPAC名 |
naphthalen-2-ylcyanamide |
InChI |
InChI=1S/C11H8N2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H |
InChIキー |
ZKBKZMHZLLGFLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


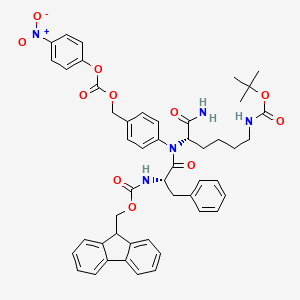
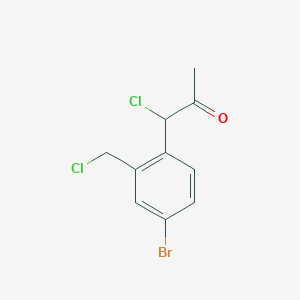
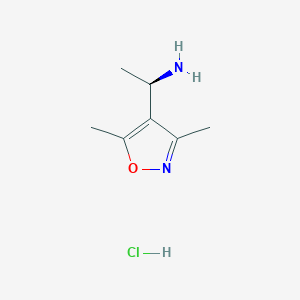

![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)


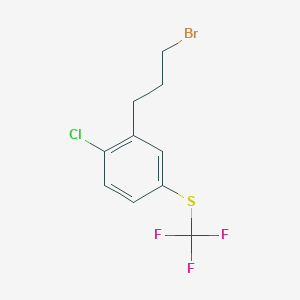
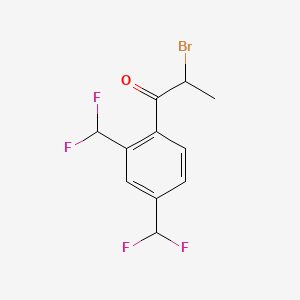
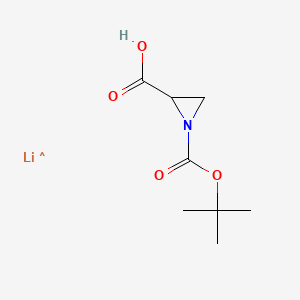
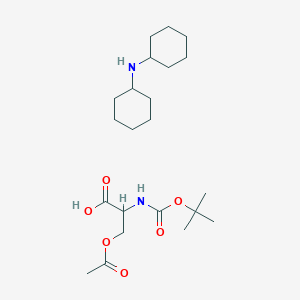
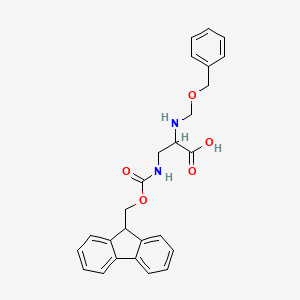
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
